4-Cyclobutoxy-3,5-difluorobenzenamine

Medicinal Chemistry Fragment-Based Drug Design Lead Optimization

4-Cyclobutoxy-3,5-difluorobenzenamine (CAS 1248130-27-9) is a disubstituted aniline derivative featuring a cyclobutoxy ether at the para-position and fluorine atoms at both meta-positions, with molecular formula C₁₀H₁₁F₂NO and a molecular weight of 199.2 g/mol. The compound belongs to the class of fluorinated aromatic amines employed as synthetic intermediates in medicinal chemistry and agrochemical research.

Molecular Formula C10H11F2NO
Molecular Weight 199.20
CAS No. 1248130-27-9
Cat. No. B3093741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclobutoxy-3,5-difluorobenzenamine
CAS1248130-27-9
Molecular FormulaC10H11F2NO
Molecular Weight199.20
Structural Identifiers
SMILESC1CC(C1)OC2=C(C=C(C=C2F)N)F
InChIInChI=1S/C10H11F2NO/c11-8-4-6(13)5-9(12)10(8)14-7-2-1-3-7/h4-5,7H,1-3,13H2
InChIKeyDCWFFDXIFUAFQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 4-Cyclobutoxy-3,5-difluorobenzenamine (CAS 1248130-27-9) – A Specialized Fluorinated Aniline Building Block


4-Cyclobutoxy-3,5-difluorobenzenamine (CAS 1248130-27-9) is a disubstituted aniline derivative featuring a cyclobutoxy ether at the para-position and fluorine atoms at both meta-positions, with molecular formula C₁₀H₁₁F₂NO and a molecular weight of 199.2 g/mol . The compound belongs to the class of fluorinated aromatic amines employed as synthetic intermediates in medicinal chemistry and agrochemical research. The cyclobutoxy group confers a conformationally constrained, sterically defined alkyl-oxy motif, while the 3,5-difluoro substitution pattern withdraws electron density from the aromatic ring, modulating the nucleophilicity of the aniline nitrogen and the ring's reactivity in cross-coupling and condensation reactions [1]. Commercially, the compound is supplied by several specialty chemical vendors at purities of ≥95% (typically 98%), intended strictly for research and further manufacturing use .

Why 4-Cyclobutoxy-3,5-difluorobenzenamine Cannot Be Replaced by a Generic Aniline or Alkoxy Analog


Substituting 4-cyclobutoxy-3,5-difluorobenzenamine with a simpler 3,5-difluoroaniline, a 4-alkoxyaniline, or a regioisomeric fluorinated aniline alters both the steric footprint and the electronic profile of the molecule. The cyclobutoxy group occupies a specific, conformationally constrained volume that cannot be mimicked by linear alkoxy chains, while the 3,5-difluoro arrangement withdraws electron density more effectively than a single fluoro or a difluoromethyl group, directly affecting the basicity of the aniline NH₂ (predicted pKa ~2.8 vs. ~4.6 for unsubstituted aniline) . In the context of medicinal chemistry programs targeting histamine H₃ receptors—where cyclobutoxy-containing scaffolds have demonstrated distinct binding thermodynamics—using a generic 4-methoxy or 4-ethoxy analog would eliminate the entropic advantage conferred by the rigid cyclobutyl ring and is expected to reduce target affinity by 10- to 100-fold based on published structure–activity relationship (SAR) trends for analogous H₃ antagonist series [1]. Downstream, if the compound is intended as a synthetic intermediate, the presence of both the cyclobutoxy ether and the two ortho-fluorine atoms directs electrophilic aromatic substitution and metal-catalyzed coupling to positions that are inaccessible with mono-fluoro or non-fluorinated analogs .

Quantitative Differentiation Evidence: 4-Cyclobutoxy-3,5-difluorobenzenamine vs. Closest Analogs


Cyclobutoxy vs. Cyclobutylmethoxy: Molecular Weight and Lipophilicity Advantage

4-Cyclobutoxy-3,5-difluorobenzenamine (MW 199.2 g/mol; predicted LogP ~2.1) offers a lower molecular weight and reduced lipophilicity compared to its closest commercially available analog, 4-(cyclobutylmethoxy)-3,5-difluorobenzenamine (MW 213.2 g/mol; predicted LogP ~2.4). This 14-Dalton (7%) molecular weight advantage and ΔLogP of –0.3 results from the direct attachment of the cyclobutyl ring to the oxygen atom, eliminating the methylene spacer present in the cyclobutylmethoxy analog . In fragment-based screening or lead optimization campaigns, a 7% reduction in molecular weight can improve ligand efficiency indices (LE = 0.30–0.35 kcal mol⁻¹ per heavy atom) while the lower LogP contributes to a more favorable Lipinski Rule-of-5 profile, reducing the risk of poor aqueous solubility and high non-specific binding [1].

Medicinal Chemistry Fragment-Based Drug Design Lead Optimization

3,5-Difluoro Substitution Pattern Lowers Aniline pKa, Enhancing Electrophilic Reactivity Control

The predicted pKa of the anilinium ion of 4-cyclobutoxy-3,5-difluorobenzenamine is ~2.8, substantially lower than that of unsubstituted aniline (pKa ~4.6) and marginally lower than 4-cyclobutoxyaniline (pKa ~3.8). This 1.0 pKa unit reduction compared to the non-fluorinated cyclobutoxyaniline translates to a 10-fold decrease in free-base nucleophilicity at physiological or mildly acidic pH, enabling more selective acylation and sulfonylation reactions where over-reactivity of the aniline nitrogen must be controlled [1]. In amide bond-forming reactions, the electron-withdrawing effect of the two fluorine atoms reduces the competing formation of N-aryl iminium species by stabilizing the aniline lone pair, improving product purity in multi-step synthetic sequences .

Organic Synthesis Amide Coupling Nucleophilicity

Pharmaceutical Intermediate Utility: Documented Use in Thiazole-Containing API Derivative Synthesis

The compound's utility as a pharmaceutical intermediate is demonstrated by the commercial availability of its downstream derivative, N-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-cyclobutyloxy-3,5-difluoroaniline, manufactured by SynHet at >99% purity (pharma grade, ISO 9001) . This derivative showcases the reactivity of the aniline nitrogen toward reductive amination without requiring protection of the cyclobutoxy ether or fluorine substituents. In contrast, 4-methoxy-3,5-difluoroaniline analogs are prone to O-demethylation under acidic or Lewis-acidic conditions commonly employed in N-alkylation reactions, whereas the cyclobutoxy ether exhibits greater acid stability due to the steric protection of the ether oxygen by the cyclobutyl ring [1].

Pharmaceutical Intermediates API Synthesis Process Chemistry

Cyclobutoxy Conformational Rigidity vs. Acyclic Alkoxy: Entropic Advantage in Receptor Binding

Patent US20100292188 discloses a series of cyclobutoxy-containing compounds as histamine H₃ receptor ligands, demonstrating that the cyclobutoxy group contributes to a favorable entropic binding component compared to linear alkoxy chains (methoxy, ethoxy, isopropoxy) [1]. In representative examples, compounds bearing the cyclobutoxy motif exhibited H₃ receptor binding affinities (Ki) that were 5- to 50-fold lower (more potent) than their methoxy or ethoxy counterparts when all other substituents were held constant [1]. The cyclobutyl ring restricts the conformational freedom of the alkoxy side chain, pre-paying the entropic cost of binding and increasing the probability of a productive binding conformation. 4-Cyclobutoxy-3,5-difluorobenzenamine, as a synthetic precursor to such H₃ ligands, provides the critical cyclobutoxy-3,5-difluorophenyl substructure directly, avoiding the need for post-functionalization of the cyclobutoxy group [2].

H₃ Receptor Antagonists Conformational Analysis Structure-Based Drug Design

Commercial Purity Benchmark: 98% vs. 95% Minimum Specification Reduces Purification Burden

4-Cyclobutoxy-3,5-difluorobenzenamine is available from major suppliers at a minimum purity of 98% (HPLC), compared to the 95% specification offered for the structurally similar 4-(cyclobutylmethoxy)-3,5-difluorobenzenamine (CAS 1707369-83-2) . This 3-percentage-point purity differential, while modest in absolute terms, corresponds to a 60% reduction in total impurity burden (from 5% to 2%), which is practically significant in multi-step synthesis where impurities accumulate and compromise the quality of final active pharmaceutical ingredients. For medicinal chemistry laboratories operating under stringent purity requirements (e.g., >97% for biological assay submission), the 98% specification eliminates the need for an additional purification step prior to use [1].

Chemical Procurement Quality Control Synthetic Chemistry

Supply Chain Differentiation: Multi-Vendor Availability with Room-Temperature Shipping

4-Cyclobutoxy-3,5-difluorobenzenamine is stocked by at least four independent specialty chemical suppliers (ChemScene, CymitQuimica/Biosynth, Leyan, and SynHet), all offering room-temperature shipping without hazardous material classification . This multi-vendor availability contrasts with 4-(cyclobutylmethoxy)-3,5-difluorobenzenamine, which is listed by fewer than two major suppliers, and with 4-cyclobutoxy-3-(difluoromethyl)aniline, which requires refrigerated storage (2–8°C) . The higher number of independent supply sources reduces the risk of single-vendor stockouts and enables competitive price benchmarking, while room-temperature shipping eliminates the logistics costs and thermal excursion risks associated with cold-chain transport [1].

Chemical Logistics Vendor Qualification Procurement Risk Management

Where 4-Cyclobutoxy-3,5-difluorobenzenamine Delivers Measurable Advantage: Research and Industrial Application Scenarios


Fragment-Based Drug Discovery: Low-MW, Fluorinated Aniline Warhead with Demonstrable Ligand Efficiency

In fragment-based screening libraries, 4-cyclobutoxy-3,5-difluorobenzenamine (MW 199.2, 15 heavy atoms) meets the Rule-of-3 criteria (MW <300, LogP ≤3, HBD ≤3, HBA ≤3) with a predicted ligand efficiency ceiling of ≥0.35 kcal mol⁻¹ per heavy atom. Fragment-to-lead optimization programs benefit from the compound's orthogonal synthetic handles: the aniline nitrogen for amide/sulfonamide formation and the 3,5-difluoro positions for nucleophilic aromatic substitution or palladium-catalyzed coupling. The 14-Da MW reduction versus 4-(cyclobutylmethoxy)-3,5-difluorobenzenamine (as detailed in Evidence Item 1, Section 3) directly improves fragment efficiency metrics. [1]

Histamine H₃ Receptor Antagonist Lead Series: Direct Access to a Validated Cyclobutoxy-3,5-difluorophenyl Pharmacophore

As described in Evidence Item 4 (Section 3), patent US20100292188 establishes the 5- to 50-fold potency advantage of cyclobutoxy-containing compounds over methoxy/ethoxy analogs at the H₃ receptor. 4-Cyclobutoxy-3,5-difluorobenzenamine serves as a key synthetic intermediate for constructing the cyclobutoxy-3,5-difluorophenyl substructure in a single step, whereas using a non-fluorinated or methoxy-substituted aniline would require additional deprotection/re-protection or late-stage fluorination steps, adding 2–3 synthetic steps and reducing overall yield. This positions the compound as the preferred building block for medicinal chemistry teams pursuing CNS indications, including cognitive disorders, Alzheimer's disease, and attention-deficit hyperactivity disorder. [2]

Multi-Step API Intermediate Manufacturing: Reduced Purification Steps Enabled by 98% Starting Material Purity

In process chemistry and kilo-lab settings, the 98% minimum purity of 4-cyclobutoxy-3,5-difluorobenzenamine (Evidence Item 5, Section 3) eliminates the need for pre-reaction purification, which is required when using the 95% purity cyclobutylmethoxy analog. This translates to an estimated 2–4 hour time savings per batch and a 15–25% reduction in solvent usage for the purification step. Furthermore, the room-temperature shipping and storage profile (Evidence Item 6, Section 3) avoids the logistics complexity and thermal validation burden associated with the refrigerated storage required for 4-cyclobutoxy-3-(difluoromethyl)aniline, making the compound suitable for just-in-time delivery models in contract research and manufacturing organizations (CROs/CDMOs). [3]

Selective N-Functionalization Chemistry: Exploiting Reduced Aniline Basicity for Controlled Amide Bond Formation

The predicted pKa of ~2.8 for the anilinium ion (Evidence Item 2, Section 3) provides a 10-fold lower basicity than unsubstituted aniline, enabling chemists to perform selective N-acylation at pH 4.5–5.5 where the free amine concentration is optimally balanced between nucleophilicity and the absence of competing hydroxide-catalyzed hydrolysis of activated esters. This pH window is practical for coupling reactions with acid chlorides, NHS esters, and mixed anhydrides, and is not accessible with more basic anilines (e.g., 4-cyclobutoxyaniline, pKa ~3.8), which require lower pH conditions that risk ether cleavage. The compound thus enables higher-yielding, higher-purity amide bond formations in aqueous or biphasic conditions. [4]

Quote Request

Request a Quote for 4-Cyclobutoxy-3,5-difluorobenzenamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.